N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine
Description
N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a pyrimidine ring
Properties
IUPAC Name |
N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3S/c1-2-3-12-26(23,24)22-7-5-15(14-22)13-19-17-18-6-4-16(20-17)21-8-10-25-11-9-21/h4,6,15H,2-3,5,7-14H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWIZMXQCRAEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)CNC2=NC=CC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine intermediates. The pyrrolidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine: shares structural similarities with other pyrrolidine, morpholine, and pyrimidine derivatives.
Pyrrolidine derivatives: Known for their biological activities and use in drug discovery.
Morpholine derivatives: Commonly used in pharmaceuticals and agrochemicals.
Pyrimidine derivatives: Widely studied for their roles in DNA and RNA synthesis, as well as their therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique biological and chemical properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
